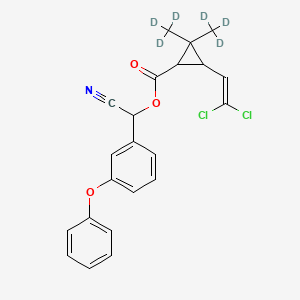
trans-Cypermethrin D6 (dimethyl D6)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Cypermethrin D6 (dimethyl D6): is a deuterated compound of trans-Cypermethrin, a synthetic pyrethroid pesticide. It is primarily used in large-scale commercial agricultural applications to control pests. The deuterated form, trans-Cypermethrin D6, is often utilized in scientific research due to its stable isotope labeling, which aids in various analytical and experimental processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-Cypermethrin D6 involves the deuteration of trans-CypermethrinThe reaction conditions often involve the use of deuterated reagents and solvents under controlled environments to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of trans-Cypermethrin D6 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production is carried out under stringent quality control measures to meet the standards required for scientific research applications .
Analyse Chemischer Reaktionen
Types of Reactions: trans-Cypermethrin D6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, polar solvents
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds .
Wissenschaftliche Forschungsanwendungen
trans-Cypermethrin D6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of trans-Cypermethrin in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of trans-Cypermethrin.
Industry: Applied in environmental studies to monitor the presence and degradation of trans-Cypermethrin in various ecosystems .
Wirkmechanismus
The mechanism of action of trans-Cypermethrin D6 is similar to that of trans-Cypermethrin. It acts on the nervous system of pests by disrupting the normal function of sodium channels. This disruption leads to prolonged nerve impulses, causing paralysis and eventually death of the pest. The deuterated form, trans-Cypermethrin D6, is used in research to study these mechanisms in greater detail due to its enhanced stability and traceability .
Vergleich Mit ähnlichen Verbindungen
Cypermethrin: A non-deuterated form of trans-Cypermethrin, widely used as a pesticide.
alpha-Cypermethrin: Another synthetic pyrethroid with similar applications but different stereochemistry.
beta-Cypermethrin: A stereoisomer of Cypermethrin with distinct biological activity
Uniqueness of trans-Cypermethrin D6: The uniqueness of trans-Cypermethrin D6 lies in its deuterated nature, which provides enhanced stability and traceability in scientific research. This makes it a valuable tool for studying the environmental fate, metabolic pathways, and toxicological effects of trans-Cypermethrin .
Eigenschaften
Molekularformel |
C22H19Cl2NO3 |
|---|---|
Molekulargewicht |
422.3 g/mol |
IUPAC-Name |
[cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-bis(trideuteriomethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/i1D3,2D3 |
InChI-Schlüssel |
KAATUXNTWXVJKI-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C([2H])([2H])[2H] |
Kanonische SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-fluoro-1-[(2Z)-2-(nitromethylidene)-1,3-thiazinan-3-yl]ethanone](/img/structure/B15287346.png)
![N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide Hydrochloride](/img/structure/B15287355.png)
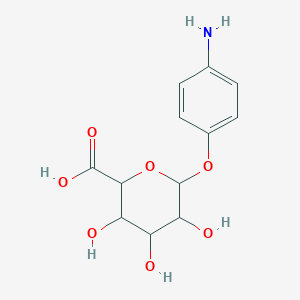
![3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17,22-pentamethyl-23H-porphyrin-2-yl]propanoic acid](/img/structure/B15287370.png)


![3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B15287375.png)
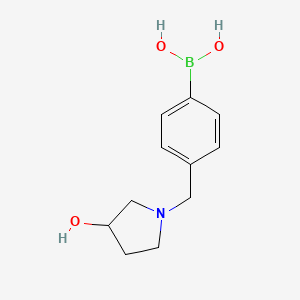
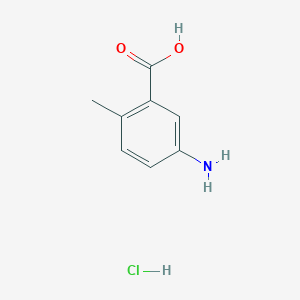
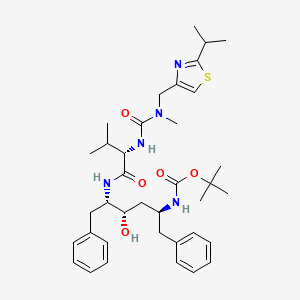
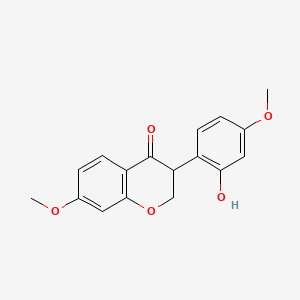
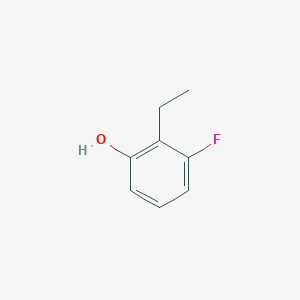
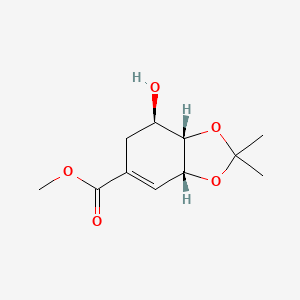
![3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid](/img/structure/B15287429.png)
